molecular formula C7H13NO B1646591 5-Oxa-8-azaspiro[3.5]nonane CAS No. 220291-93-0

5-Oxa-8-azaspiro[3.5]nonane

Cat. No. B1646591
CAS RN: 220291-93-0
M. Wt: 127.18 g/mol
InChI Key: AAZVXZWIZSYZLN-UHFFFAOYSA-N
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Description

5-Oxa-8-azaspiro[3.5]nonane is a chemical compound with the molecular formula C7H13NO . It is used for research and development purposes . The compound is also known as 8-oxa-5-azaspiro[3.5]nonane .


Molecular Structure Analysis

The InChI code for 5-Oxa-8-azaspiro[3.5]nonane is 1S/C7H13NO/c1-2-7(3-1)6-9-5-4-8-7/h8H,1-6H2 . The compound contains a total of 23 bonds, including 10 non-H bonds, 1 four-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

5-Oxa-8-azaspiro[3.5]nonane has a molecular weight of 127.19 . It is a liquid at room temperature . .

Scientific Research Applications

Synthesis and Structural Importance

5-Oxa-8-azaspiro[3.5]nonane and related compounds are significant in synthetic chemistry, particularly in the construction of spiroaminals. These compounds are challenging targets due to their unique skeletons and potential applications in biological activities (Sinibaldi & Canet, 2008). Additionally, the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, which are structurally related to 5-Oxa-8-azaspiro[3.5]nonane, has been achieved using Mn(III)-based oxidation, demonstrating the versatility of these compounds in chemical synthesis (Thanh‐Truc Huynh et al., 2017).

Application in Drug Discovery

These compounds have been synthesized as novel, multifunctional, and structurally diverse modules for drug discovery (Li, Rogers-Evans, & Carreira, 2013). Specifically, 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane have been identified as lead scaffolds in fatty acid amide hydrolase (FAAH) inhibitor series, demonstrating their potential in medicinal chemistry (Meyers et al., 2011).

Role in Organic Synthesis

The synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors highlights the role of these compounds in the development of potential brain imaging agents (Tian et al., 2020). Moreover, 5,6-Dihydro-4H-1,2-oxazines, which can be transformed into methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, demonstrate their utility in cascade transformations in organic synthesis (Sukhorukov et al., 2008).

Safety and Hazards

5-Oxa-8-azaspiro[3.5]nonane is classified as a combustible liquid. It is harmful if swallowed and may cause skin irritation, serious eye damage, and respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

5-Oxa-8-azaspiro[3.5]nonane is a high-quality, non-toxic reagent with many uses as a building block for the synthesis of complex compounds. It can be used as an intermediate in the synthesis of fine chemicals, such as pharmaceuticals and agrochemicals, or as a building block for the synthesis of other chemical compounds .

properties

IUPAC Name

5-oxa-8-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-7(3-1)6-8-4-5-9-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZVXZWIZSYZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxa-8-azaspiro[3.5]nonane

CAS RN

220291-93-0
Record name 5-oxa-8-azaspiro[3.5]nonane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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